![molecular formula C22H24N2O4S2 B2742327 1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1090034-05-1](/img/structure/B2742327.png)
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Anticancer Evaluation of Naphthoquinone Derivatives
Naphthoquinones, known for their role in organic synthesis, have led to the synthesis of phenylaminosulfanyl-naphthoquinone derivatives. These derivatives exhibit potent cytotoxic activity against several human cancer cell lines, such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), suggesting their potential as anticancer agents. The compounds demonstrate low toxicity in normal human kidney cells (HEK293), indicating a favorable therapeutic index. The mechanism involves apoptosis induction and cell cycle arrest, highlighting the research application in cancer therapy development (Ravichandiran et al., 2019).
Antihyperglycemic Activity of Thiazolidinediones
A series of naphthalenylsulfonyl-thiazolidinediones have been evaluated for their antihyperglycemic activity in diabetic mouse models. These studies reveal the significance of the naphthalene moiety in enhancing antihyperglycemic effects. The research underscores the potential application of such derivatives in treating non-insulin-dependent diabetes mellitus (NIDDM), offering insights into the design of new therapeutic agents (Zask et al., 1990).
Synthesis and Biological Evaluation of Retinoid X Receptor Agonists
Sulfonic acid analogues of known therapeutic compounds have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. These analogues are designed to minimize side effects by avoiding impact on RXR-dependent receptor pathways. The research demonstrates the application in synthesizing selective RXR agonists with potential therapeutic use in treating conditions like cutaneous T-cell lymphoma (CTCL), providing a pathway for developing improved treatments with better selectivity and potency (Heck et al., 2016).
Inhibitory Effects on Protein Kinase Activity
Isoquinolinesulfonamides, including derivatives with a naphthalenesulfonamide structure, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds offer a research avenue in developing inhibitors that are selective toward specific protein kinases, with applications in studying cellular signaling and potentially in designing new therapeutic agents (Hidaka et al., 1984).
Antibacterial Evaluation of Naphthalene Derivatives
Studies on the antibacterial activity of naphthalene derivatives have demonstrated significant activity against bacterial strains, suggesting their application in developing new antibacterial agents. The research highlights the importance of structural modification in enhancing antibacterial efficacy and provides a foundation for further exploration in antimicrobial therapy (Ravichandiran et al., 2015).
Propriétés
IUPAC Name |
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,17-12-19-6-2-1-3-7-19)23-13-15-24(16-14-23)30(27,28)22-11-10-20-8-4-5-9-21(20)18-22/h1-9,12,17-18H,10-11,13-16H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERTHACNFJSLI-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydronaphthalene-2-sulfonyl)-4-(2-phenylethenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742245.png)
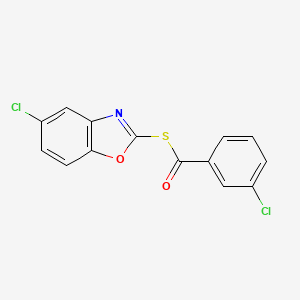
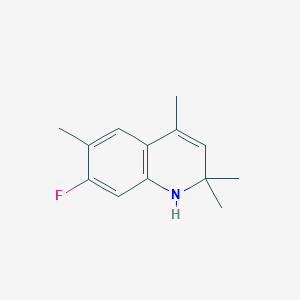
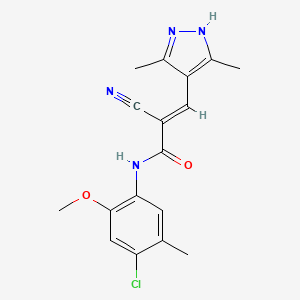
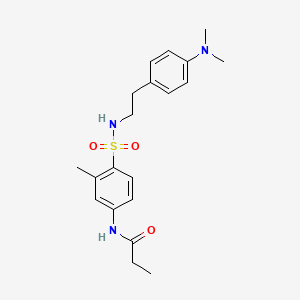
![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)

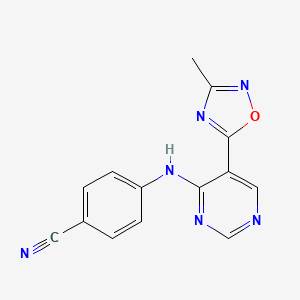
![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)
![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)
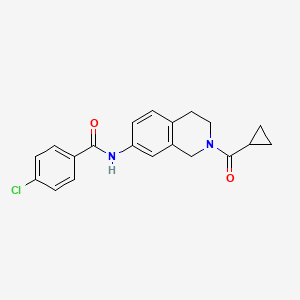
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2742264.png)
![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)
![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)